molecular formula C21H30N4O2S B15166371 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide

Cat. No.: B15166371
M. Wt: 402.6 g/mol
InChI Key: XJXNRZOYTJHWBF-UHFFFAOYSA-N
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Description

The compound 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide is a benzimidazole derivative featuring a sulfanyl-linked acetamide backbone and a 2,6-dimethylpiperidine moiety. Its structure comprises:

  • Benzimidazole core: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in protease inhibition and receptor modulation.
  • N-Isopropylacetamide: A lipophilic substituent that may improve membrane permeability.
  • 2,6-Dimethylpiperidine: A six-membered amine ring with methyl groups at positions 2 and 6, likely influencing steric and electronic interactions with biological targets.

This compound’s design suggests applications in targeting enzymes or receptors where benzimidazole scaffolds are active, such as kinase inhibitors or GPCR modulators.

Properties

Molecular Formula

C21H30N4O2S

Molecular Weight

402.6 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide

InChI

InChI=1S/C21H30N4O2S/c1-14(2)22-19(26)13-28-21-23-17-10-5-6-11-18(17)24(21)12-20(27)25-15(3)8-7-9-16(25)4/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,22,26)

InChI Key

XJXNRZOYTJHWBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Compound 1 : N,N-Dimethyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide (CAS 606109-56-2)

  • Key difference : The piperidine ring has a single methyl group at position 4 (vs. 2,6-dimethyl in the target compound).

Compound 2 : 1-(2,6-Dimethyl-1-piperidinyl)-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanone (CAS 606109-72-2)

  • Key difference: Replaces the acetamide group with an ethanone and substitutes piperidine with pyrrolidine (a five-membered ring).
  • Impact: The smaller pyrrolidine ring may alter conformational dynamics, while the ethanone group could reduce hydrogen-bonding capacity compared to acetamide.

Variations in Acetamide Moieties

Compound 3 : N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013770-30-3)

  • Key difference : Replaces the benzimidazole-sulfanyl-acetamide scaffold with a pyrazole-thiazole-carboxamide system.
  • Impact : The absence of a benzimidazole core may limit activity against benzimidazole-dependent targets but could introduce new selectivity profiles.

Substituent Effects on Physicochemical Properties

Compound CAS No. Key Substituents Hypothesized Properties
Target Compound - 2,6-Dimethylpiperidine, N-isopropyl High lipophilicity (logP ~3.5*), moderate solubility
Compound 1 606109-56-2 4-Methylpiperidine, N,N-dimethyl Lower logP (~2.8*) due to polar N,N-dimethyl
Compound 2 606109-72-2 Pyrrolidine, ethanone Increased rigidity, reduced metabolic stability
Compound 3 1013770-30-3 Pyrazole-thiazole-carboxamide Higher solubility due to polar carboxamide

*Note: logP values are estimated based on substituent contributions.

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